![molecular formula C11H13FN2 B3097565 (R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine CAS No. 1313013-12-5](/img/structure/B3097565.png)
(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine
Overview
Description
R-(1-(5-Fluoro-1H-indol-3-yl)propan-2-amine (FIPA) is a novel indole-based compound that has been recently investigated for its potential applications in scientific research. FIPA is a versatile compound that can be used for a variety of scientific studies, such as its synthesis, mechanism of action, biochemical and physiological effects, and its potential for lab experiments.
Scientific Research Applications
Synthesis and Analytical Applications
- Facile Synthesis Techniques : A study described the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines via a five-step sequence, showcasing a method that allows for the production of these compounds with high enantiopurity and yield, emphasizing the significance of such compounds in synthetic chemistry (Peng et al., 2013).
- Analytical Method Development : Research into the stability of synthetic psychoactive substances, including derivatives similar to "(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine", used Raman spectroscopy and gas chromatography for analysis. This study highlights the importance of analytical techniques in assessing the stability of such compounds under various storage conditions (Frączak et al., 2020).
Biological Activity
- Anticancer and Antimicrobial Properties : Several studies have explored the biological activities of indole derivatives, including their potential anticancer and antimicrobial effects. One such study synthesized derivatives that demonstrated significant activity, highlighting the therapeutic potential of these compounds in treating various diseases (Rao et al., 2019).
- Neuropharmacological Effects : The effects of derivatives on neurotransmitter systems have been investigated, with some compounds showing promise as treatments for neurological disorders due to their action on specific receptors or enzymes. For example, dual inhibitors targeting cholinesterase and monoamine oxidase have been developed, indicating potential applications in neurodegenerative diseases (Bautista-Aguilera et al., 2014).
properties
IUPAC Name |
(2R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11/h2-3,5-7,14H,4,13H2,1H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGFDWBZMCPVED-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CNC2=C1C=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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